

Spectroscopic Interpretation Guide: Benzyl(methoxy)amine (-Benzyl- - methylhydroxylamine)

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Compound of Interest

Compound Name: *Benzyl(methoxy)amine*

CAS No.: 20056-98-8

Cat. No.: B2755596

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Executive Summary: The "Identity Crisis" in Alkoxyamines

In synthetic workflows,

-benzyl-

-methylhydroxylamine (

) is frequently confused with its linkage isomer,

-benzylhydroxylamine (

), or its alkyl analog,

-methylbenzylamine (

).

Correct identification is paramount because the reactivity profiles differ drastically:

- -Benzyl-
-Me: Nucleophilic at Nitrogen; used for Weinreb amides.
- -Benzyl-
: Nucleophilic at Nitrogen; used for oxime ethers.
- -Methylbenzylamine: Standard secondary amine; no "alpha-effect" reactivity.

This guide establishes a self-validating spectroscopic protocol to distinguish these species.

Structural & Spectroscopic Comparison

A. Nuclear Magnetic Resonance (^1H NMR)

The most definitive diagnostic tool is the chemical shift of the benzylic methylene () protons. The electronegativity of the adjacent heteroatom dictates the shift.[\[1\]](#)

Feature	Benzyl(methoxy)amine ()	- Benzylhydroxylamine ()	-Methylbenzylamine ()
Benzylic	3.9 – 4.1 ppm (Doublet/Singlet)	5.10 ppm (Singlet)	3.75 ppm (Singlet)
-Methyl	3.5 – 3.7 ppm ()	Absent	2.45 ppm ()
Amine Proton	Broad singlet (exchangeable)	Broad singlet ()	Broad singlet ()
Aromatic	7.2 – 7.4 ppm (Multiplet)	7.3 – 7.5 ppm (Multiplet)	7.2 – 7.4 ppm (Multiplet)

Diagnostic Logic:

- The "Shift Gap": If the benzylic appears above 5.0 ppm, you have the -isomer (-benzyl). The oxygen atom deshields the protons significantly more than the nitrogen.
- The Methyl Marker: A methyl singlet at ~3.6 ppm confirms the -methyl group (). If the methyl is upfield at ~2.4 ppm, it is an -methyl group.

B. Mass Spectrometry (MS)

Fragmentation patterns provide a "fingerprint" for the labile

bond.

- **Benzyl(methoxy)amine (**

137):

- Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

): 137 m/z.[2]

- Characteristic Loss:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Loss of

). Peak at 106 m/z.[2]

- Base Peak: 91 m/z (Tropylium ion,

).[3]

- **-Methylbenzylamine (**

121):

- Molecular Ion (

): 121 m/z.

- Characteristic Loss:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Loss of

,

-cleavage). Peak at 120 m/z.[2]

- Base Peak: 91 m/z or 44 m/z ().

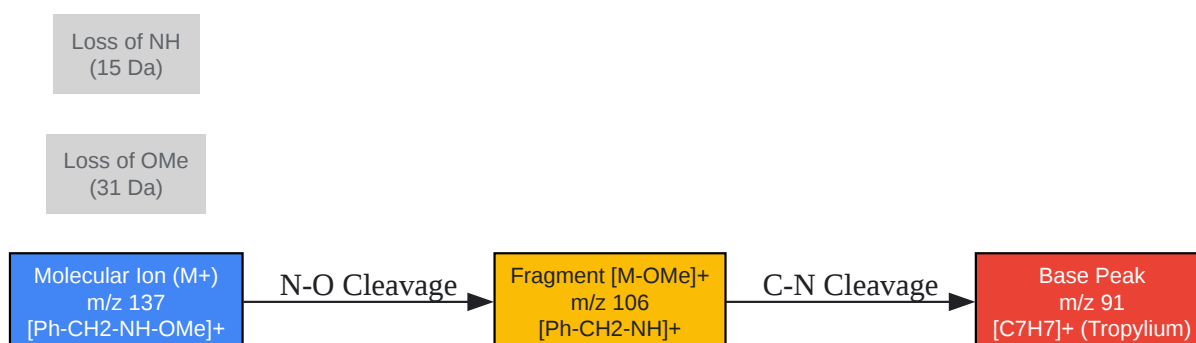
C. Infrared Spectroscopy (IR)[5]

- Stretch: A weak but diagnostic band appears in the 900–1000 cm region for the alkoxyamine, absent in pure benzylamine.
- Stretch: Strong band at 1050–1150 cm , confirming the ether linkage.
- Stretch: Single band ~3300 cm (Secondary amine), whereas -benzylhydroxylamine () typically shows two bands (Primary amine).

Visualization: Logical Identification Workflows

Diagram 1: MS Fragmentation Pathway

The following diagram illustrates the fragmentation logic for **Benzyl(methoxy)amine**, highlighting the distinctive loss of the methoxy group.

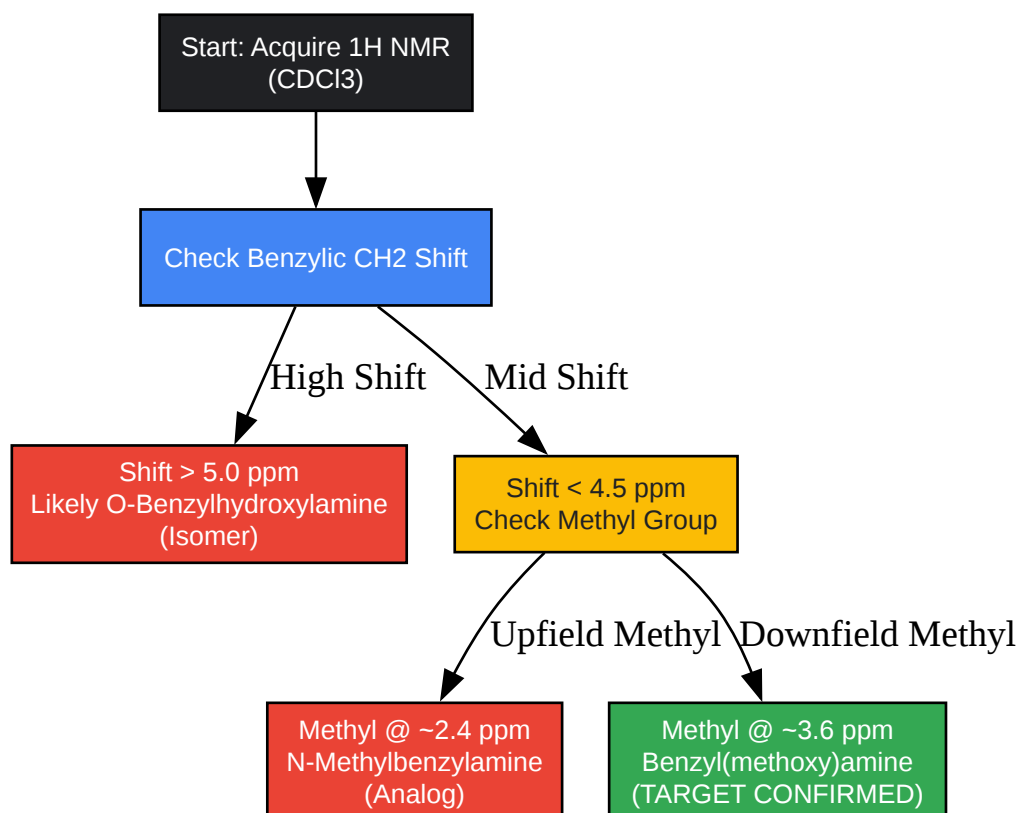


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Caption: Stepwise fragmentation of N-benzyl-O-methylhydroxylamine showing the diagnostic loss of the methoxy group.

Diagram 2: NMR Decision Tree

A self-validating logic flow for researchers to confirm product identity.



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Caption: Decision tree for distinguishing **Benzyl(methoxy)amine** from its common impurities using proton NMR shifts.

Experimental Protocol: Identity Confirmation

Objective: Confirm the synthesis of

- benzyl-
- methylhydroxylamine from Benzaldehyde
- methyloxime reduction.

Reagents:

- Sample (~10 mg)
- Solvent:

(0.6 mL)
- Internal Standard: TMS (Tetramethylsilane)

Workflow:

- Sample Prep: Dissolve 10 mg of the oily product in

. Ensure the solution is clear; turbidity suggests salt formation (hydrochloride). If solid, neutralize with

wash before extraction.
- Acquisition: Run a standard proton (

H) scan (16 scans) and a carbon (

C) scan.
- Data Validation (Self-Check):
 - Step 1: Integrate the aromatic region (should be 5H). Set this as reference.
 - Step 2: Integrate the benzylic

. If integral is < 2H, check for imine intermediate (incomplete reduction).
 - Step 3: Verify the

integral is 3H.
- Purity Calculation:

Common Impurity: Benzyl alcohol (from hydrolysis). Look for

at 4.6 ppm.

References

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